molecular formula C10H10N2O2 B1386433 [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol CAS No. 179055-98-2

[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol

Cat. No.: B1386433
CAS No.: 179055-98-2
M. Wt: 190.2 g/mol
InChI Key: WWIIYKUYDLFHTK-UHFFFAOYSA-N
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Description

[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound has a phenyl group substituted with a methanol group and a 5-methyl-1,3,4-oxadiazole moiety

Future Directions

The future directions for “[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol” could involve further exploration of its biological activities and potential applications in medicine and agriculture . Additionally, new methods of obtaining complex structures containing oxadiazole rings are being sought .

Mechanism of Action

Target of Action

It is known that 1,3,4-oxadiazole derivatives, which this compound is a part of, have a broad biological activity spectrum . They have been reported to exhibit antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Mode of Action

Some 1,3,4-oxadiazole derivatives have been reported to act on enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation and also acting some pathways likes inhibiting telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

In silico results indicated that some 1,2,4-oxadiazole derivatives agree to the lipinski rules of the five and theoretically, the designed compounds were presenting a positive oral bioavailability .

Result of Action

It is known that 1,3,4-oxadiazole derivatives have a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Action Environment

It is known that the biological activity of 1,3,4-oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, temperature, and other conditions .

Biochemical Analysis

Biochemical Properties

[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, this compound can cause toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites in the body. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported into cells via organic anion transporters and bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in these reactions include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), polyphosphoric acid (PPA), and trifluoroacetic anhydride ((CF₃CO)₂O) . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures and pressures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methanol group, phenyl ring, and oxadiazole moiety makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-11-12-10(14-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIIYKUYDLFHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656467
Record name [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-98-2
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179055-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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